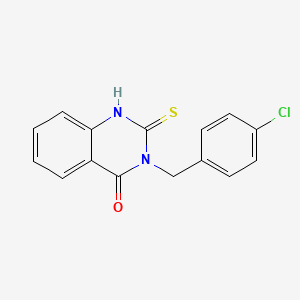![molecular formula C26H28ClF3N4O2S B2430768 4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide CAS No. 478262-24-7](/img/structure/B2430768.png)
4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a tert-butyl group, a piperazine ring, a pyridine ring with trifluoromethyl group, and a benzenesulfonamide moiety. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of a piperazine ring and a pyridine ring suggests it might have interesting binding properties, potentially allowing it to interact with various biological targets. The trifluoromethyl group could enhance its lipophilicity, potentially improving its ability to cross cell membranes .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of a sulfonamide group suggests it could participate in reactions typical of this functional group, such as hydrolysis or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of a trifluoromethyl group could increase its lipophilicity, while the presence of a sulfonamide could make it more polar. These properties could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was synthesized via a reaction involving 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine. The compound exhibited extensive π–π interactions and intermolecular hydrogen bonding, crucial for its structural properties (Balu & Gopalan, 2013).
Crystal Structure and Molecular Interactions
- The crystal structures of various piperazine derivatives related to this compound demonstrated their potential as anti-malarial agents. These structures featured significant hydrogen bonding and π–π interactions, essential for their biological activity (Cunico et al., 2009).
- Novel piperazine derivatives exhibited specific crystal packing influenced by intermolecular hydrogen bonds and molecular Hirshfeld surface analysis. These structural features are fundamental for understanding the compound's reactivity and interactions (Kumara et al., 2017).
Applications in Material Science
- In a study on the synthesis of ortho-linked polyamides, 4-tert-butylcatechol derivatives, related to the compound , showed excellent solubility and thermal stability, indicating potential applications in material science (Hsiao et al., 2000).
Biological Activity and Pharmacological Potential
- Derivatives of this compound exhibited larvicidal and antimicrobial activities, suggesting potential use in pest control and as antibacterial agents (Kumara et al., 2015).
- Certain benzenesulfonamide derivatives showed potent anticancer activity and induced apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology (Żołnowska et al., 2016).
Receptor Antagonism and Cognitive Enhancement
- A related compound, SB-399885, demonstrated high affinity for 5-HT6 receptors and cognitive enhancing properties, highlighting its potential in treating cognitive deficits in disorders like Alzheimer's disease (Hirst et al., 2006).
Safety and Hazards
Orientations Futures
The potential applications and future directions for this compound would depend on its properties and activity. Given its complex structure and the presence of several functional groups commonly found in bioactive compounds, it could have potential applications in medicinal chemistry or materials science .
Mécanisme D'action
Target of Action
It is known to be used as a broad-spectrum insecticide , suggesting that its targets could be specific proteins or enzymes in the nervous system of insects.
Mode of Action
The compound achieves its insecticidal action by interfering with the nervous system of insects .
Pharmacokinetics
It is known that the compound is a white solid at room temperature and has good solubility in organic solvents , which may influence its bioavailability.
Result of Action
As an insecticide, it is expected to cause paralysis and eventual death in insects by disrupting their nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in organic solvents suggests that it might be more effective in lipid-rich environments.
Propriétés
IUPAC Name |
4-tert-butyl-N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClF3N4O2S/c1-25(2,3)18-4-10-22(11-5-18)37(35,36)32-20-6-8-21(9-7-20)33-12-14-34(15-13-33)24-23(27)16-19(17-31-24)26(28,29)30/h4-11,16-17,32H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKPELZNPNGXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
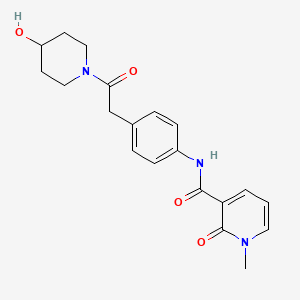
![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)
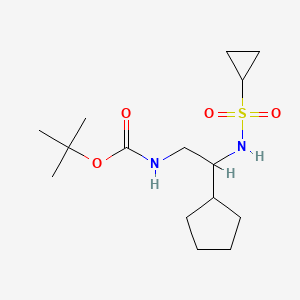
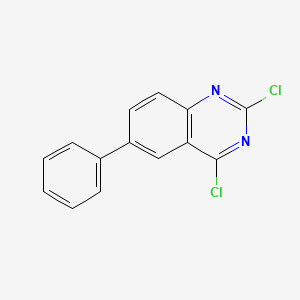
![1-Benzofuran-2-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2430690.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2430692.png)
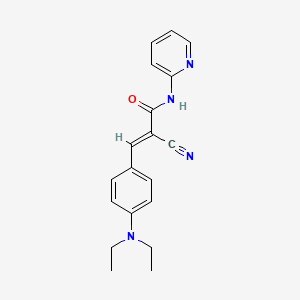
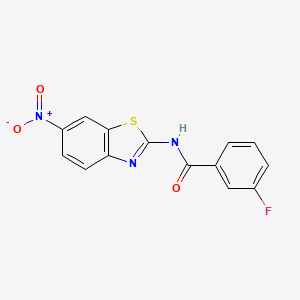
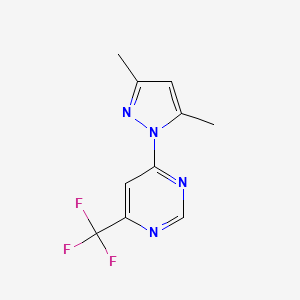
![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2430698.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol](/img/structure/B2430704.png)
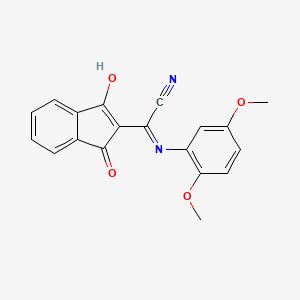
![2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2430707.png)
